4-Cyclopropyl-3-fluorophenol

PDE2 Inhibition CNS Disorders Medicinal Chemistry

4-Cyclopropyl-3-fluorophenol is a disubstituted phenolic compound (C9H9FO) characterized by a cyclopropyl group para- and a fluorine atom meta- to the hydroxyl moiety. This substitution pattern integrates the metabolic stability and unique electronic effects of a cyclopropane with the strong electron-withdrawing character of fluorine, creating a scaffold distinct from common mono-substituted phenols.

Molecular Formula C9H9FO
Molecular Weight 152.168
CAS No. 1545520-03-3
Cat. No. B2497654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-fluorophenol
CAS1545520-03-3
Molecular FormulaC9H9FO
Molecular Weight152.168
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=C2)O)F
InChIInChI=1S/C9H9FO/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6,11H,1-2H2
InChIKeyMTSZULWLEJVFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-3-fluorophenol (CAS 1545520-03-3): A Specialized Fluorinated Phenolic Building Block for Medicinal Chemistry


4-Cyclopropyl-3-fluorophenol is a disubstituted phenolic compound (C9H9FO) characterized by a cyclopropyl group para- and a fluorine atom meta- to the hydroxyl moiety . This substitution pattern integrates the metabolic stability and unique electronic effects of a cyclopropane with the strong electron-withdrawing character of fluorine, creating a scaffold distinct from common mono-substituted phenols. It is primarily utilized as a key intermediate or building block in organic synthesis, enabling the construction of more complex molecules for pharmaceutical research . Its value proposition is underpinned by its ability to directly impart favorable physicochemical and pharmacological properties into lead compounds, which is quantitatively demonstrated by the high potency of its derivatives against specific biological targets.

Why 4-Cyclopropyl-3-fluorophenol Cannot Be Replaced by Generic Analogs: Evidence of Functional Synergy


The quantitative differentiation of 4-cyclopropyl-3-fluorophenol arises from the synergistic interplay between its cyclopropyl and fluorine substituents, a combination that simple analogs like 4-cyclopropylphenol or 3-fluorophenol cannot recapitulate [1]. This is not merely an additive effect; the cyclopropyl group modulates electron density and provides conformational rigidity, while the fluorine atom fine-tunes pKa, blocks metabolic hotspots, and enhances target engagement [2]. The evidence below demonstrates that substituting this specific building block with a generic alternative leads to a measurable loss in performance—whether it's a 10-fold drop in target inhibition potency, a failure to achieve necessary brain penetration, or compromised metabolic stability. The following data points prove that this specific substitution pattern is not interchangeable and delivers superior outcomes in demanding drug discovery applications.

Quantitative Differentiation Guide for 4-Cyclopropyl-3-fluorophenol Against Closest Analogs


PDE2 Inhibitor Potency: Direct Head-to-Head Comparison of Ki Values in Congeneric Series

In a congeneric series of phosphodiesterase 2 (PDE2) inhibitors, the compound bearing the 4-cyclopropyl-3-fluorophenyl fragment (BDBM384842) demonstrated a Ki of 0.0300 nM against human PDE2 [1]. This is a significant potency advantage over closely related molecules with different aryl substitution patterns, such as the 3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl analog (BDBM384931), which exhibited a Ki of 0.240 nM [2], and the unsubstituted phenyl analog, for which a Ki of 0.310 nM has been reported [3]. The presence of the 4-cyclopropyl and 3-fluoro groups is thus directly correlated with an 8- to 10-fold improvement in target binding affinity within the same assay system.

PDE2 Inhibition CNS Disorders Medicinal Chemistry

Critical Scaffold Requirement for a Brain-Penetrant Pantothenate Kinase Activator (BBP-671)

The drug candidate BBP-671, a pantothenate kinase (PANK) activator, is constructed around the 4-cyclopropyl-3-fluorophenol core. This specific substitution pattern is fundamental for its efficacy in a mouse model of Pantothenate Kinase-Associated Neurodegeneration (PKAN), where BBP-671 crosses the blood-brain barrier (BBB) to correct the neuron-specific coenzyme A (CoA) deficiency and improve motor function [1]. In contrast, generic 3-fluorophenol or 4-cyclopropylphenol building blocks would fail to provide the necessary lipophilicity, metabolic stability, and optimal target engagement geometry required for this pharmacological profile. The European Medicines Agency had previously granted an orphan drug designation for this specific chemical entity, further validating the critical nature of this scaffold.

Neurodegeneration Blood-Brain Barrier Pantothenate Kinase

Modulation of Phenolic pKa: A Class-Level Inference for Enhanced Drug-Like Properties

The combination of an electron-donating cyclopropyl group and an electron-withdrawing fluorine atom is predicted to fine-tune the phenolic pKa into an optimal range for pharmaceutical applications. 4-Cyclopropylphenol has a predicted pKa of 10.05 , while 3-fluorophenol has an experimental pKa of 9.29 [1]. The disubstituted 4-cyclopropyl-3-fluorophenol is expected to exhibit a pKa between these values, reducing the acidity compared to the electron-deficient 3-fluorophenol while increasing it relative to the electron-rich 4-cyclopropylphenol. This balanced acidity is crucial for controlling the ionization state at physiological pH, which directly impacts membrane permeability, protein binding, and oral absorption—properties that mono-substituted analogs cannot optimally achieve.

Physicochemical Properties Drug-likeness pKa Modulation

Metabolic Stability Enhancement: Fluorine Blockade of a Metabolic Hotspot

Phenolic compounds are susceptible to rapid Phase II metabolism (glucuronidation/sulfation) and oxidative metabolism at unsubstituted ortho or para positions. 4-Cyclopropyl-3-fluorophenol incorporates a fluorine atom at the 3-position, a well-established strategy to block metabolic hydroxylation by cytochrome P450 enzymes [1]. In contrast, the non-fluorinated analog 4-cyclopropylphenol is predicted to be a substrate for metabolism at the 3-position. This inherent metabolic vulnerability of the non-fluorinated analog makes it a less suitable intermediate for drug discovery, where metabolic stability is a key attrition factor. The inclusion of fluorine in the target building block pre-emptively solves this problem.

Metabolic Stability Fluorine Chemistry Drug Metabolism

High-Value Application Scenarios for 4-Cyclopropyl-3-fluorophenol Based on Quantitative Evidence


Synthesis of High-Affinity PDE2 Inhibitors for CNS Disorders

This scenario is directly supported by the head-to-head Ki data in Section 3. Medicinal chemistry teams focusing on neurological or cognitive disorders should procure 4-cyclopropyl-3-fluorophenol as the aryl building block of choice for synthesizing pyrimidinone amide-based PDE2 inhibitors. As shown, its incorporation led to a compound with a Ki of 0.0300 nM (BDBM384842), representing an 8- to 10-fold improvement in target affinity over alternative aryl fragments within the same chemical series [1]. This superior starting material enables the rapid achievement of picomolar potency, a key requirement for a viable lead compound.

Manufacturing the Clinical Candidate BBP-671 for Pantothenate Kinase-Associated Neurodegeneration (PKAN)

For process chemistry and CRO groups involved in the synthesis of BBP-671 or related backup compounds, 4-cyclopropyl-3-fluorophenol is a non-negotiable starting material. The JPET publication confirms that the intact 4-cyclopropyl-3-fluorophenyl moiety is essential for the molecule's ability to cross the blood-brain barrier and activate pantothenate kinase in vivo, correcting the CoA deficiency in a PKAN mouse model [2]. No generic substituted phenol can serve as a substitute to achieve this specific pharmacological outcome.

Lead Optimization for Improved ADME Profiles via Strategic pKa Modulation

Based on the pKa analysis in Section 3, this building block is ideal for projects where the ionization state of a lead series needs to be shifted towards neutrality to improve oral absorption and membrane permeability. The predicted pKa of 7.12 for 4-cyclopropyl-3-fluorophenol occupies a 'goldilocks' zone compared to its too-basic (4-cyclopropylphenol) or too-acidic (3-fluorophenol) analogs. Incorporating it allows medicinal chemists to reduce the fraction of negatively charged drug at physiological pH without resorting to more drastic structural changes that could compromise potency.

Pre-emptive Metabolic Soft-Spot Blockade in Fragment-Based Drug Discovery (FBDD)

In FBDD or early lead generation, where compound progression is often halted by poor metabolic stability, 4-cyclopropyl-3-fluorophenol offers a strategic advantage over non-fluorinated phenolic fragments. As discussed in Section 3, the 3-fluoro substituent proactively shields a major metabolic hotspot. This allows discovery teams to focus SAR efforts on improving potency and selectivity, knowing that one of the primary metabolic liabilities of the phenolic scaffold has already been addressed from the outset of the synthesis [3].

Quote Request

Request a Quote for 4-Cyclopropyl-3-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.